molecular formula C7H6FNO2 B1290030 3-Amino-2-fluorobenzoic acid CAS No. 914223-43-1

3-Amino-2-fluorobenzoic acid

Cat. No.: B1290030
CAS No.: 914223-43-1
M. Wt: 155.13 g/mol
InChI Key: WZCZMWMNVHEBCK-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzoic acid (3-AFBA) is an important organic compound used in various scientific and medical applications. It is a derivative of benzoic acid and is used as a building block for other organic compounds. 3-AFBA has a wide range of applications in organic and medical chemistry, including synthesis of pharmaceuticals, synthesis of dyes, and fluorescent labeling. It is also used in biochemistry and physiology research, as a building block for drug metabolism, and as a signaling molecule in the nervous system.

Scientific Research Applications

  • Alzheimer's Disease Treatment : Tetrahydroacridine derivatives with a 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety have been designed and synthesized, showing promise as inhibitors of cholinesterases and as agents preventing the aggregation of β-amyloid. These compounds, particularly compound 3c, exhibit significant inhibition of β-amyloid aggregation, making them potential treatments for Alzheimer's Disease (Czarnecka et al., 2017).

  • Synthesis of Methyl 2-amino-5-fluorobenzoate : An optimized synthesis route for Methyl 2-amino-5-fluorobenzoate, using 3-fluorobenzoic acid as raw material, has been developed. This method involves a series of reactions including nitrification, esterification, and hydronation, yielding a high purity product (Yin Jian-zhong, 2010).

  • Herbicidal Activity : A study on the synthesis of 3-Chloro-4-fluorobenzoylthiourea, which is derived from 3-chloro-4-fluorobenzoic acid, demonstrates the compound's herbicidal activity. The compound was shown to have good efficacy in preliminary biological tests (Liu Chang-chun, 2006).

  • Antifungal Activity of Quinazoline Derivatives : The synthesis of 6-fluoro-4-quinazolinol from 2-amino-5-fluorobenzoic acid and formamide led to the development of quinazoline derivatives with significant antifungal activities. These compounds, particularly 3a, 3g, and 3h, showed high inhibitory effects on the growth of various fungi (Xu et al., 2007).

  • Fluorobenzoate Biodegradation : Research involving the bacterium Sphingomonas sp. HB-1 revealed its capability to use 3-fluorobenzoate as a sole carbon and energy source. The study used fluorine nuclear magnetic resonance spectroscopy (19F NMR) to analyze the biodegradation pathway of 3-fluorobenzoate, identifying several fluorinated compounds as intermediates (Boersma et al., 2004).

  • Cancer Research : Novel 2-(4-aminophenyl)benzothiazoles, including fluorinated derivatives, have been explored for their antitumor properties. These compounds, particularly 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have shown efficacy in inhibiting the growth of breast and ovarian cancer xenograft tumors, highlighting their potential in cancer treatment (Bradshaw et al., 2002).

Safety and Hazards

The compound is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Properties

IUPAC Name

3-amino-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCZMWMNVHEBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630573
Record name 3-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914223-43-1
Record name 3-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-fluoro-3-nitro-benzoic acid (70, 6.77 g, 36.6 mmol) in 150 mL of methanol, Palladium on carbon (5:95 Palladium:Carbon, 0.338 g, 0.159 mmol) is added under a balloon of hydrogen. The reaction is stirred at room temperature for 40 hours, then a new balloon of hydrogen is attached, and the reaction continued for 5 hours. The reaction is filtered and the filtrate is concentrated under vacuum to provide the desired compound (71, 5.62 g). MS (ESI) [M−H+]−=154.1.
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.338 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-fluoro-3-nitro-benzoic acid (20, 2.0 g, 11 mmol) in 45 mL of tetrahydrofuran, 20% palladium hydroxide on carbon (150 mg) was added. The reaction was stirred under hydrogen for 2 hours. The reaction was filtered and the filtrate concentrated under vacuum to provide the desired compound 21 as a white solid, which was used in the next step without further purification. MS (ESI) [M−H+]−=154.4.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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